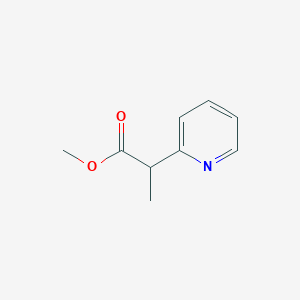

Methyl 2-(pyridin-2-yl)propanoate

Descripción

BenchChem offers high-quality Methyl 2-(pyridin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(pyridin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-5-3-4-6-10-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCWAURCMRSFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-pyridineacetic acid alpha-methyl methyl ester synonyms

An In-Depth Technical Guide to Methyl 2-(pyridin-2-yl)propanoate

This guide provides a comprehensive technical overview of 2-pyridineacetic acid alpha-methyl methyl ester, more systematically known as Methyl 2-(pyridin-2-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, applications, and analytical methodologies, grounding all information in authoritative sources.

Introduction

Methyl 2-(pyridin-2-yl)propanoate is a pyridine derivative and a methyl ester of a propanoic acid. Compounds within this structural class are of significant interest in medicinal chemistry and organic synthesis. The pyridine ring, a bioisostere of a phenyl ring, imparts unique electronic properties and acts as a hydrogen bond acceptor, making it a privileged scaffold in drug design. The ester and alpha-methyl functionalities provide additional points for chemical modification, rendering the molecule a versatile building block for more complex molecular architectures. Understanding its synonyms and core properties is the first step toward leveraging its synthetic potential.

Section 1: Chemical Identity and Nomenclature

The nomenclature of a chemical compound can be complex, with various systematic, semi-systematic, and common names in use. Establishing a clear connection between these synonyms is critical for unambiguous communication in research and development. The core structure consists of a propanoate backbone with a pyridin-2-yl group and a methyl ester.

Synonyms and Identifiers

The most common synonyms and identifiers for this compound are:

-

Systematic IUPAC Name: methyl 2-(pyridin-2-yl)propanoate

-

Alternative Names:

-

2-Pyridineacetic acid, alpha-methyl-, methyl ester

-

Methyl 2-(2-pyridyl)propanoate

-

Methyl 2-(pyridin-2-yl)propionate

-

The following diagram illustrates the relationship between the chemical structure and its primary identifiers.

Caption: Relationship between the core structure and its primary identifiers.

Core Chemical Data

A summary of the fundamental chemical data is presented below for quick reference.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [2] |

| CAS Number | 21883-27-2 | [1][2] |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification protocols, and formulation strategies.

| Property | Value | Significance |

| Boiling Point | 221.3 ± 15.0 °C (Predicted) | [1][2] |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 4.33 ± 0.19 (Predicted) | [1] |

The predicted pKa is associated with the protonation of the pyridine nitrogen. This mild basicity is a key feature, allowing the compound to form salts and interact with biological targets through hydrogen bonding.

Section 3: Synthesis and Reactivity

Methyl 2-(pyridin-2-yl)propanoate is not a naturally occurring compound and must be prepared through synthetic organic chemistry. Its structure contains three key reactive sites: the pyridine ring, the ester group, and the alpha-proton, which influence its synthetic utility.

Conceptual Synthetic Workflow

While numerous specific synthetic routes exist, a common strategy involves the derivatization of readily available pyridine precursors. One plausible approach begins with 2-methylpyridine (α-picoline), proceeds through bromination, followed by a nucleophilic substitution to introduce the propanoate moiety.

The causality behind this workflow is rooted in established C-C bond-forming reactions. The initial bromination of the methyl group using N-Bromosuccinimide (NBS) creates a reactive electrophile, 2-(bromomethyl)pyridine[3]. This intermediate is then susceptible to nucleophilic attack by the enolate of a propanoate derivative, a standard method for alkylation at the alpha-carbon. The final step would be the esterification of the resulting carboxylic acid.

Caption: A conceptual workflow for the synthesis of the target compound.

Section 4: Applications in Research and Development

The primary value of methyl 2-(pyridin-2-yl)propanoate lies in its role as a versatile chemical intermediate. The pyridine nucleus is a cornerstone in the development of various therapeutic agents.

For instance, structurally related compounds like ethyl 3-(pyridin-2-ylamino)propanoate are crucial intermediates in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used as an oral anticoagulant[4][5][6]. The pyridine moiety in these drugs often engages in critical binding interactions with target proteins. The title compound serves as a valuable starting material for creating libraries of novel pyridine-containing molecules for screening in drug discovery programs. Its functional handles—the ester for amide formation and the pyridine ring for N-alkylation or metal coordination—allow for extensive derivatization.

Section 5: Analytical Methodologies

Accurate identification and quantification are paramount for any chemical compound used in research and development. A multi-tiered analytical approach is typically employed.

Structural Elucidation

The definitive structure of methyl 2-(pyridin-2-yl)propanoate is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the methyl, propanoate, and pyridine fragments.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can further corroborate the structure.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups, notably the characteristic C=O stretch of the ester group and vibrations associated with the aromatic pyridine ring.

Purity and Quantitative Analysis

For assessing purity and quantifying the compound in various matrices, chromatographic methods are the gold standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The compound is separated based on its boiling point and polarity, followed by mass spectrometric detection.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantification in complex biological or environmental samples. The compound is first separated by liquid chromatography, then ionized and detected by a tandem mass spectrometer, providing exceptional sensitivity and selectivity.[8]

The following diagram outlines a typical analytical workflow for the characterization and quantification of the compound.

Caption: Standard analytical workflow for compound characterization.

Conclusion

Methyl 2-(pyridin-2-yl)propanoate, while known by several synonyms, is a synthetically valuable molecule with significant potential in the fields of medicinal chemistry and materials science. Its well-defined chemical properties, reactive functional groups, and the biological relevance of its core pyridine scaffold make it an important building block for innovation. The robust analytical methods available ensure its reliable characterization and use in demanding research and development applications.

References

- methyl 2-(pyridin-2-yl)propanoate | 21883-27-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7oKC0mQvNovCQgdjunLZbQXSqDnz94C-AOiBntTvOggJkyon3Yd471xe1DUZ5DQskH4NGuAcZ0v89pKyCK1-pUwfZPoDhVmbAE4ADjpctte4riEav7FySwXA7_K0OxDRt3gtvdDjb0DKRgElQd60OBHEjr3i-97WLgKpw5ZFP5FcdPtR21x0DKw==]

- methyl 2-(pyridin-2-yl)propanoate CAS#: 21883-27-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCasID_21883-27-2.htm]

- Synthesis of methyl 2-methyl-4-phenyl-3-pyridine-propanoate - PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKf1BUAETfQeqc6yImAMypR7cmcs-vmcxfskyGArPzbW3E1o59qoa1QdUjMuk3w8tGKYPkenRr_fIsb9wme2IkML-bAqLx_p9O8xGBvdNIbrK1J8XFGTfKwkJjr8O07iqLiNcB0N2K4ao452Epa5fhePpBd6G6E7pVVAZFB8A=]

- Understanding Ethyl 3-(pyridin-2-ylamino)propanoate: Properties and Applications for R&D. [URL: https://vertexaisearch.cloud.google.

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzif64fLKESiYTXRXEexIcQD9scLoAvlHlBsrQ8ZY_e6Ae-S7UgyAea3-803I-JIllZPIOgOoElVYXXbSziIZw8rrCY8K_u5dcjF3aNUPhcTRxOuikakAZwxiAXSNRYFCI6WDOOZ-4uLjUSg==]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj24ySEYQlDHbgMvqQpWGaorZ2k4IjOZzcFBmG82xldw0bxqAQUK178wVaK7XCbwoRl6dpnuBZhXUa_lKSV8XuL2bEOHSs-Sm_FzdZXgg2d7y7COfSdRaW4EcwqLTLLZzOCSlTfH3ySQ==]

- NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4sdFIv3oufO_exyjmzW1Vvr-3c_B1mrWIknDXNBXy0dNLKKVXbXVXq7L4D72n3wBUp032iFd4ORUYjXn6m0AOu_EiAUPwofdqKHAkKVaAU8WmZhXwJt_C-mvKxW2dL1PNGSw6Mz3RU17Nh-Wv6YUmUojxzFcAxmzEUD4=]

- Analytical Method for Clomeprop (Animal and Fishery Products). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHByLnShlThdZPnhOD2F5xJCvUsdh-z5yNJJMqv89DhSN-ytCB2QgDFQzobObAA24u-UAV89kEWIFZND26yRrk1-AoYWgZ4IX63EA2aKrVTlWFEqmIIAeJ8FDo5x9tDXpi065Qcll8=]

- Recent Analytical Methodologies in Lipid Analysis - MDPI. [URL: https://www.mdpi.com/1422-0067/25/4/2249]

Sources

- 1. methyl 2-(pyridin-2-yl)propanoate | 21883-27-2 [amp.chemicalbook.com]

- 2. methyl 2-(pyridin-2-yl)propanoate CAS#: 21883-27-2 [m.chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. mhlw.go.jp [mhlw.go.jp]

pKa values of methyl 2-(pyridin-2-yl)propanoate alpha-proton

An In-Depth Technical Guide to the pKa of the Alpha-Proton in Methyl 2-(pyridin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acidity of alpha-protons (α-protons) on carbon atoms adjacent to carbonyl groups is a cornerstone of organic chemistry, governing the reactivity and behavior of countless molecules.[1][2] For active pharmaceutical ingredients (APIs), this parameter can influence everything from metabolic stability to formulation characteristics. This guide provides a detailed examination of the pKa of the α-proton in methyl 2-(pyridin-2-yl)propanoate, a compound of interest due to its dual structural motifs: an ester and a pyridine ring. We will dissect the theoretical underpinnings that dictate this acidity, present a comparative analysis to estimate its pKa, and provide detailed, field-proven protocols for its experimental and computational determination.

Introduction: The Significance of C-H Acidity

While typically not considered acidic, C-H bonds adjacent to electron-withdrawing groups can be deprotonated under basic conditions.[3] The resulting carbanion, known as an enolate, is a key nucleophilic intermediate in a vast array of synthetic transformations, including aldol and Claisen condensations.[4][5] In the context of drug development, the pKa of an α-proton is a critical physicochemical parameter. It can dictate:

-

Metabolic Stability: The potential for in-vivo epimerization or degradation at a chiral center.

-

Chemical Reactivity: The likelihood of undesired reactions during synthesis, formulation, or storage.

-

Solubility and Formulation: The charge state of a molecule can significantly impact its solubility and interactions with excipients.

Methyl 2-(pyridin-2-yl)propanoate presents a unique case where the α-proton is activated by both a methyl ester and a 2-pyridyl group. Understanding the interplay of these functionalities is essential for predicting its chemical behavior.

Theoretical Framework: Factors Governing α-Proton Acidity

The acidity of the α-proton in methyl 2-(pyridin-2-yl)propanoate is not governed by a single factor, but rather by a confluence of electronic effects that stabilize its conjugate base. Deprotonation of the α-carbon results in an enolate, a resonance-stabilized anion.[4][6][7]

The Role of the Carbonyl Group

The primary activating feature is the methyl ester group. The carbonyl (C=O) bond is highly polarized, with the oxygen atom drawing electron density from the carbon. This creates an inductive effect that polarizes the adjacent C-H bond, making the proton more acidic.[1][8] More importantly, upon deprotonation, the resulting negative charge on the α-carbon can be delocalized through resonance onto the electronegative oxygen atom, significantly stabilizing the conjugate base (the enolate).[2][5] This resonance stabilization is the principal reason why α-protons of carbonyl compounds are far more acidic (pKa ≈ 16-25) than those of simple alkanes (pKa ≈ 50).[2][3]

The Influence of the Pyridine Ring

The 2-pyridyl substituent provides an additional layer of electronic influence. The nitrogen atom in the pyridine ring is more electronegative than carbon, making the entire ring electron-deficient. This leads to two key effects:

-

Inductive Effect: The electron-withdrawing nature of the sp²-hybridized carbons and the nitrogen atom pulls electron density away from the α-carbon through the sigma bond framework. This further polarizes the C-H bond and stabilizes the negative charge of the conjugate base.[9][10][11]

-

Resonance Effect: The pyridine ring can also participate in the delocalization of the negative charge of the enolate. The lone pair can be distributed into the aromatic π-system, providing additional resonance structures and, consequently, greater stability for the conjugate base.

The combination of these effects from both the ester and the pyridine ring is expected to make the α-proton of methyl 2-(pyridin-2-yl)propanoate considerably more acidic than that of a simple aliphatic ester.

Caption: Deprotonation and resonance stabilization of the conjugate base.

Logical Framework of Acidity

The final pKa is a result of these synergistic electronic contributions.

Caption: Key electronic factors that increase the acidity of the α-proton.

Estimation of pKa Value through Comparative Analysis

| Compound | Structure | Approximate pKa (in H₂O) | Key Features | Reference |

| Ethane | CH₃-CH₃ | ~50 | Alkane C-H, no activation | [2] |

| Acetone | CH₃(CO)CH₃ | ~19-20 | Ketone activation | [2][8] |

| Methyl Acetate | CH₃(CO)OCH₃ | ~25 | Ester activation (less than ketone) | [2] |

| Diethyl Malonate | EtO₂C-CH₂-CO₂Et | ~13 | Activation by two ester groups | [12] |

| Methyl Phenylacetate | Ph-CH₂(CO)OCH₃ | ~22 | Phenyl group is weakly withdrawing | [12] |

The pyridyl group is a stronger electron-withdrawing group than a phenyl group due to the presence of the nitrogen atom. Therefore, we can confidently predict that the pKa of the α-proton in methyl 2-(pyridin-2-yl)propanoate will be lower (more acidic) than that of methyl phenylacetate (~22) and significantly lower than a simple ester like methyl acetate (~25). A reasonable estimate would place its pKa in the range of 18-21 in an aqueous medium. In a non-polar aprotic solvent like DMSO, where anions are less stabilized by solvation, the pKa value would be numerically higher but the relative trends would hold.[12][13]

Methodologies for Experimental pKa Determination

Determining the pKa of a weak carbon acid requires careful experimental design. Three primary methods are suitable: UV-Vis Spectrophotometry, NMR Spectroscopy, and Potentiometric Titration.

UV-Vis Spectrophotometry

This is often the method of choice for compounds with a UV-active chromophore near the site of ionization, as is the case here with the pyridine ring.[14][15] The method relies on the principle that the protonated (CH) and deprotonated (C⁻) forms of the molecule will have different UV-Vis absorption spectra. By measuring the absorbance at a fixed wavelength across a range of pH-buffered solutions, a sigmoidal curve is generated from which the pKa can be derived.[16][17]

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

-

Solution Preparation:

-

Prepare a concentrated stock solution (e.g., 10 mM) of methyl 2-(pyridin-2-yl)propanoate in a suitable water-miscible organic solvent like methanol to ensure solubility.

-

Prepare a series of at least 15-20 buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the estimated pKa (e.g., pH 17 to 23, which would require non-aqueous or mixed-solvent systems and strongly basic conditions). Maintain a constant ionic strength across all buffers using an inert salt like KCl.[18]

-

-

Sample Measurement:

-

For each buffer, prepare a sample (e.g., in a 96-well plate or individual cuvettes) by adding a small, precise volume of the stock solution to the buffer to reach a final concentration that gives a suitable absorbance (e.g., 50-100 µM).[15]

-

Record the full UV-Vis spectrum (e.g., 220-450 nm) for each sample.

-

-

Data Analysis:

-

Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.[15]

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the resulting data points to a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal.[19]

-

Potentiometric Titration

Potentiometric titration is a highly accurate and classical method for pKa determination.[14][20] It involves monitoring the pH of a solution of the compound as a strong base is incrementally added. This method is best suited for pKa values within the aqueous pH range but can be adapted for non-aqueous systems.

Detailed Protocol:

-

Setup and Calibration:

-

Titration:

-

Place the solution in a jacketed vessel to maintain constant temperature and purge with an inert gas like nitrogen to exclude atmospheric CO₂.[18]

-

Incrementally add a standardized strong base titrant (e.g., 0.1 M NaOH or, for very weak acids, a stronger non-aqueous base).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[22] This point can be found from the first derivative plot (dpH/dV vs. V), where the equivalence point is the peak.

-

¹H NMR Spectroscopy

This method leverages the change in the chemical environment of nuclei upon deprotonation.[23][24] The chemical shift of the α-proton (and other nearby protons) will differ between the protonated and deprotonated states. By monitoring this shift in solutions of varying pH, a titration curve can be generated.

Detailed Protocol:

-

Sample Preparation: Prepare a series of samples in NMR tubes, each containing the compound at a constant concentration and a different, precisely known pH buffer. D₂O should be used as the solvent to avoid a large water signal.

-

Data Acquisition: Record a ¹H NMR spectrum for each sample under identical conditions.

-

Data Analysis:

-

Identify the signal for the α-proton.

-

Plot the chemical shift (δ) of this proton as a function of pH.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[24] This method has the added advantage of being able to confirm the specific site of deprotonation.[23]

-

Computational pKa Prediction

In parallel with experimental work, computational chemistry offers powerful tools for pKa prediction.[25] Methods based on Density Functional Theory (DFT) can calculate the free energy change (ΔG) of the deprotonation reaction by using a thermodynamic cycle.[26][27]

The pKa is related to the free energy of the acid dissociation reaction in solution. This can be calculated by determining the energies of the protonated acid (AH), the deprotonated conjugate base (A⁻), and the solvated proton (H⁺) through high-level quantum mechanical calculations combined with a solvent model (e.g., PCM).[26][28] While computationally intensive, this approach can provide highly valuable estimates, especially when experimental determination is challenging.[29][30]

Conclusion

The pKa of the α-proton in methyl 2-(pyridin-2-yl)propanoate is a critical parameter dictated by the synergistic electron-withdrawing and resonance-stabilizing effects of the methyl ester and 2-pyridyl groups. Based on a comparative analysis with related structures, its pKa in an aqueous environment is estimated to be in the 18-21 range, indicating a significantly acidic C-H bond for a substituted ester. For drug development professionals and researchers, precise determination is paramount. This guide provides the theoretical foundation and detailed, actionable protocols for determining this value using UV-Vis spectrophotometry, potentiometric titration, or NMR spectroscopy, enabling a comprehensive understanding and prediction of this molecule's chemical behavior.

References

- Acidity Of Alpha Hydrogens Us. (n.d.). Google Cloud.

- Formation and Reactivity of Enolates. (n.d.). OrgoSolver.

- Acidity of Carbonyls. (n.d.). Organic Chemistry Tutor.

- CH 18: ENOLATES:NOTES. (n.d.).

- Adding an electron withdrawing group to alpha carbon? (acid-base q). (2007, May 28). Student Doctor Network.

- Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.

- Pyridine. (n.d.). Wikipedia.

- pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES. (n.d.).

- Pyridine: Uses, Structure & pKa. (2023, October 21). StudySmarter.

- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.

- The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (n.d.). ResearchGate.

- Give the important resonance forms for the possible enolate ions of the following. (2024, July 16). Pearson.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Enolate Mechanism Conventions. (2023, April 30). JoVE.

- Bezençon, J., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of pharmaceutical and biomedical analysis.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC.

- Relative Acidity of alpha-Hydrogens. (2020, May 30). Chemistry LibreTexts.

- How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination.

- Acidity of alpha hydrogens. (n.d.). University of Calgary.

- How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. (2017, October 14). Reddit.

- Electron withdrawing groups and acidity. (2015, December 20). Chemistry Stack Exchange.

- An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- How to Predict the pKa of Any Compound in Any Solvent. (n.d.). PMC.

- Jaguar - pKa Prediction. (2013, June 28). YouTube.

- The Acidity of the α-Hydrogens. (n.d.). KPU Pressbooks.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC.

- pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29). ResearchGate.

- Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (n.d.). PMC.

- Chapter 18: Enols and Enolates. (n.d.).

- Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp.

- Why do electron withdrawing groups increase the acidity of carboxylic acids?. (n.d.). CK-12.

- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Analytical Methods (RSC Publishing).

- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by NMR. (2015, February 25). Lifescience Global.

- Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. (2018, February 26). Analytical Chemistry - ACS Publications.

- Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts.

- acid pka values: Topics. (n.d.). Science.gov.

- Potentiometric Titration of an Unknown Weak Acid. (n.d.).

- The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry.

- How to find Pka of compound using UV visible spectroscopy. (2022, August 7). YouTube.

- How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. (2016, April 4). ResearchGate.

- Bordwell pKa Table. (n.d.). Organic Chemistry Data.

Sources

- 1. esports.bluefield.edu - Acidity Of Alpha Hydrogens Us [esports.bluefield.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 4. orgosolver.com [orgosolver.com]

- 5. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Enolate Mechanism Conventions [jove.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. forums.studentdoctor.net [forums.studentdoctor.net]

- 10. ck12.org [ck12.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. medchem.unistra.fr [medchem.unistra.fr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. asdlib.org [asdlib.org]

- 23. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]

- 24. researchgate.net [researchgate.net]

- 25. mrupp.info [mrupp.info]

- 26. pubs.acs.org [pubs.acs.org]

- 27. reddit.com [reddit.com]

- 28. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - PMC [pmc.ncbi.nlm.nih.gov]

Precision Biocatalysis: Kinetic Resolution of Methyl 2-(pyridin-2-yl)propanoate

Executive Summary

The preparation of enantiopure methyl 2-(pyridin-2-yl)propanoate represents a classic yet nuanced challenge in medicinal chemistry. As a structural analog to the 2-arylpropionic acid (profen) class of NSAIDs, this motif serves as a critical chiral synthon for bioactive pyridine derivatives.

This Application Note details a robust Enzymatic Kinetic Resolution (KR) protocol using Candida antarctica Lipase B (CAL-B). Unlike standard phenyl-based profens, the pyridine moiety introduces unique electronic effects—specifically, the basic nitrogen and the increased acidity of the

Key Deliverables:

-

Validated Protocol: A scalable hydrolytic resolution yielding >98% ee.

-

Mechanistic Insight: Management of the "Pyridine Effect" in biocatalysis.

-

Analytical Standard: Chiral HPLC conditions for unambiguous resolution.

Chemo-Physical Challenges: The "Pyridine Effect"

Before initiating wet chemistry, it is vital to understand why this substrate behaves differently than its phenyl analogs (e.g., Ibuprofen methyl ester).

The Lability-Selectivity Trade-off

The pyridine ring is electron-withdrawing compared to a phenyl ring. This lowers the pKa of the

-

Risk: If the reaction pH is too high (>8.0), the substrate undergoes base-catalyzed enolization, leading to spontaneous racemization of both the substrate and the product.

-

Opportunity: This lability allows for easy recycling of the undesired enantiomer (dynamic resolution potential), but it complicates the primary resolution step.

The Nitrogen Base

The pyridine nitrogen (pKa ~5.2) can act as an internal base or coordinate with Lewis acids.

-

Impact: In acidic buffers (pH < 5), the pyridine is protonated. The resulting pyridinium species is highly electron-deficient, potentially accelerating non-selective hydrolysis and altering the enzyme-substrate binding fit.

Mechanistic Workflow

The following diagram illustrates the kinetic resolution pathway, highlighting the critical separation of the hydrolyzed product (Acid) from the unreacted substrate (Ester).

Figure 1: Workflow for the enzymatic hydrolysis of methyl 2-(pyridin-2-yl)propanoate. The (S)-enantiomer is preferentially hydrolyzed to the acid, leaving the (R)-ester intact.

Experimental Protocol: Hydrolytic Kinetic Resolution

Objective: Isolate (S)-2-(pyridin-2-yl)propanoic acid and (R)-methyl 2-(pyridin-2-yl)propanoate with >95% ee.

Materials & Reagents

-

Substrate: Racemic methyl 2-(pyridin-2-yl)propanoate (500 mg).

-

Biocatalyst: Novozym 435 (Immobilized CAL-B) or equivalent recombinant CAL-B on acrylic resin.

-

Solvent System: MTBE (Methyl tert-butyl ether) / Phosphate Buffer (0.1 M, pH 7.2).

-

Equipment: Orbital shaker (thermostatted), pH-stat (optional but recommended).

Step-by-Step Methodology

| Step | Action | Critical Scientific Rationale |

| 1. Buffer Prep | Prepare 0.1 M Potassium Phosphate buffer, adjusted strictly to pH 7.2 . | pH Control: pH 7.2 is the "Goldilocks" zone. pH < 6 protonates the pyridine (deactivating the enzyme); pH > 8 causes spontaneous racemization. |

| 2. Solubilization | Dissolve 500 mg racemate in 5 mL MTBE . Add 20 mL of the Buffer. | Biphasic System: The ester is lipophilic. MTBE ensures substrate availability while the buffer supports the enzyme. |

| 3. Initiation | Add 50 mg (10% w/w) Novozym 435 . Seal the vessel. | Loading: 10-20% w/w enzyme loading balances reaction rate vs. cost. Immobilized enzymes prevent aggregation. |

| 4. Incubation | Shake at 30°C, 200 rpm . Monitor pH. | Temp Control: Do not exceed 40°C. Higher temps increase the rate of non-enzymatic hydrolysis (background noise), lowering ee. |

| 5. Monitoring | Check conversion at 2h, 6h, and 24h via HPLC (see Sec 5). | Stop reaction at ~45-50% conversion . Pushing beyond 50% risks hydrolyzing the slow enantiomer (R), eroding the ee of the product. |

| 6. Termination | Filter off the immobilized enzyme. | Recovery: The enzyme can be washed with MTBE and reused. |

| 7. Work-up | Adjust aqueous phase to pH 8.5 with sat. NaHCO₃. Extract with EtOAc (3x). | Separation: The unreacted (R)-ester is extracted into the organic phase. The (S)-acid remains in the aqueous phase as the carboxylate salt. |

| 8. Isolation | (R)-Ester: Dry organic phase (Na₂SO₄), evaporate. (S)-Acid: Acidify aqueous phase to pH 4.0 (carefully!), extract with EtOAc, dry, evaporate. | Caution: Do not acidify below pH 3.5, or the pyridine nitrogen will protonate, making the molecule a dicationic salt that won't extract into organics. |

Analytical Validation (Chiral HPLC)

Accurate determination of Enantiomeric Excess (ee) is critical. Note that the pyridine ring requires specific mobile phase modifiers to prevent peak tailing.

Method Parameters[1][2]

-

Column: Chiralpak AD-H or Chiralcel OD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol (90 : 10) + 0.1% Diethylamine (DEA) .

-

Note: DEA is mandatory to mask silanol groups and suppress the ionization of the pyridine nitrogen, ensuring sharp peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Pyridine

transition).

Expected Data

| Compound | Retention Time (Approx) | Resolution (Rs) |

| (R)-Methyl Ester | 6.5 min | -- |

| (S)-Methyl Ester | 8.2 min | > 2.5 |

| (S)-Acid | Elutes at void or requires acidification | N/A |

Note: To analyze the acid product, it is recommended to derivatize it back to the methyl ester using diazomethane or TMS-diazomethane before HPLC injection to ensure comparable chromatography.

Optimization & Troubleshooting

Low Reaction Rate

-

Cause: Product Inhibition. The generated acid product can acidify the micro-environment of the enzyme.

-

Fix: Use a stronger buffer (0.5 M) or a pH-stat titrator to maintain pH 7.2 continuously.

Low Enantioselectivity (Low E-value)

-

Cause: Spontaneous Hydrolysis.

-

Fix: Lower the temperature to 4°C. While the reaction will be slower, the enzymatic process (high activation energy) is often less suppressed than the background chemical hydrolysis, improving the selectivity ratio.

Recycling (The "Dynamic" Aspect)

To achieve >50% yield of the desired enantiomer:

-

Isolate the unreacted (R)-ester.

-

Dissolve in dry Toluene with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

-

Heat to 80°C for 4 hours. The acidic

-proton allows rapid racemization. -

Recycle the now-racemic material back into Step 1 of the protocol.

References

-

Enzymatic Kinetic Resolution of Pyridine Derivatives

- Study on lipase-catalyzed acylation of pyridine ethanol deriv

-

Source:

-

Dynamic Kinetic Resolution Mechanisms

- Base-mediated racemiz

-

Source:

-

Chiral HPLC Method Development

- Guide to separating basic chiral compounds (Profens/Pyridines).

-

Source:

-

Lipase Specificity in Biphasic Systems

- Kinetics of CAL-B in organic/aqueous interfaces.

-

Source:

Application Note: Selective Reduction of Methyl 2-(pyridin-2-yl)propanoate to 2-(pyridin-2-yl)propan-1-ol

Abstract

The conversion of esters to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals and fine chemicals. This application note provides a comprehensive guide to the selective reduction of methyl 2-(pyridin-2-yl)propanoate, a heterocyclic ester, to its corresponding primary alcohol, 2-(pyridin-2-yl)propan-1-ol. We present a detailed, field-proven protocol centered on the use of Lithium Aluminum Hydride (LAH), a powerful reducing agent capable of efficiently effecting this transformation.[1] Key considerations, including the causality behind procedural steps, stringent safety protocols for handling pyrophoric reagents, a robust work-up procedure, and methods for product characterization are discussed in detail.[2][3][4] Furthermore, alternative reduction strategies are evaluated to provide a broader context for researchers selecting the optimal synthetic route.

Introduction and Strategic Considerations

Pyridyl alcohols are valuable structural motifs found in a multitude of biologically active compounds and serve as versatile intermediates in synthetic chemistry.[5] The target molecule, 2-(pyridin-2-yl)propan-1-ol, is a key building block whose synthesis requires the chemoselective reduction of an ester functionality without affecting the aromatic pyridine ring.

The choice of reducing agent is the most critical parameter in this synthesis. While several methods exist for ester reduction, the presence of the pyridine nitrogen introduces specific challenges, such as potential catalyst poisoning in hydrogenation or complexation with metal hydrides.

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): A potent, nucleophilic reducing agent, LAH is highly effective for the reduction of esters and carboxylic acids to primary alcohols.[1][6][7] Its high reactivity ensures a rapid and complete conversion under mild temperature conditions. However, its extreme reactivity with water and protic solvents necessitates the use of anhydrous conditions and stringent handling protocols.[2][3][4][8]

-

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, NaBH₄ is generally incapable of reducing esters under standard conditions.[6][9] While modifications exist to enhance its reactivity, they often require elevated temperatures or additives, making LAH a more direct and reliable choice for this specific transformation.[10][11]

-

Catalytic Hydrogenation: This method offers a "greener" alternative but presents significant challenges. Catalysts like Platinum oxide (PtO₂) or Rhodium-based systems can reduce the ester but may also lead to the over-reduction of the pyridine ring to a piperidine, compromising selectivity.[12][13][14] Furthermore, the nitrogen atom of the pyridine can act as a catalyst poison.

Given these factors, this guide will focus on a robust and reproducible protocol using Lithium Aluminum Hydride, which provides an excellent balance of reactivity and selectivity for this substrate.

Reaction Scheme and Mechanism

The reduction of methyl 2-(pyridin-2-yl)propanoate with LAH proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.

Overall Transformation:

Mechanistic Pathway: The reaction mechanism involves two distinct hydride transfer steps.[15][16]

-

First Hydride Addition: A hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination of Alkoxide: This intermediate is unstable and collapses, reforming the carbonyl π-bond and expelling the methoxide (-OCH₃) as a leaving group. This results in the formation of an intermediate aldehyde.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an aluminum alkoxide intermediate.

-

Protonation: A careful aqueous work-up protonates the alkoxide to yield the final primary alcohol product, 2-(pyridin-2-yl)propan-1-ol.

Caption: Mechanism of LAH reduction of an ester to a primary alcohol.

Detailed Experimental Protocol

This protocol is designed for a reaction scale starting with approximately 10 grams of methyl 2-(pyridin-2-yl)propanoate. Adjustments may be necessary for different scales.

Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| Methyl 2-(pyridin-2-yl)propanoate | >98% | Commercial | Starting Material |

| Lithium Aluminum Hydride (LAH) | 1.0 M solution in THF | Commercial | Safer than solid LAH |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Use freshly distilled or from a solvent purification system |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For dilution and extraction |

| Deionized Water | N/A | In-house | For work-up |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial | For 15% (w/v) aqueous solution |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying organic layers |

| Equipment | |||

| Three-neck round-bottom flask (500 mL) | Oven-dried before use | ||

| Magnetic stirrer and stir bar | |||

| Reflux condenser | With gas inlet/outlet | ||

| Pressure-equalizing dropping funnel (100 mL) | Oven-dried before use | ||

| Nitrogen or Argon gas supply | With bubbler | ||

| Ice-water bath | |||

| Standard glassware for work-up | Separatory funnel, beakers, etc. | ||

| Rotary evaporator |

Critical Safety Precautions

Lithium Aluminum Hydride is a highly reactive and dangerous substance. Strict adherence to safety protocols is mandatory.

-

Water Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[2][8] All glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[3]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses with side shields, and a face shield.[2][3] Use appropriate chemical-resistant gloves.

-

Handling: Whenever possible, use a commercially available solution of LAH in an ethereal solvent to avoid handling the pyrophoric solid.[17] If using solid LAH, do not grind it and avoid creating dust.[2]

-

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area.[2][4][8] DO NOT use water or a CO₂ extinguisher on an LAH fire.

-

Quenching: The work-up (quenching) procedure must be performed slowly and with extreme caution, especially on a large scale, as it generates gas and heat.

Step-by-Step Procedure

Caption: Experimental workflow for the reduction of methyl 2-(pyridin-2-yl)propanoate.

-

Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, condenser (with N₂ inlet), and dropping funnel. Ensure all glassware is completely dry. Purge the entire system with dry nitrogen gas for 15-20 minutes.

-

Reagent Charging: To the reaction flask, add 1.2 equivalents of 1.0 M LAH solution in THF via syringe under a positive flow of nitrogen. For 10 g (60.5 mmol) of the ester, this corresponds to 72.6 mL of the LAH solution. Add an additional 100 mL of anhydrous THF to ensure adequate stirring.

-

Cooling: Immerse the reaction flask in an ice-water bath and allow the LAH solution to cool to 0 °C with gentle stirring.

-

Substrate Addition: Dissolve the methyl 2-(pyridin-2-yl)propanoate (10 g, 60.5 mmol, 1.0 equiv.) in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. The addition is exothermic and may cause bubbling.[17]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LCMS to confirm the complete consumption of the starting material.

-

Work-up (Fieser Quench): This is the most hazardous step and must be performed slowly and behind a blast shield.

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Based on the amount of LAH used (72.6 mmol), the quenching sequence is guided by a standard ratio. A common procedure is the Fieser workup.[18] For a reaction containing 'x' grams of LAH, one would add 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water.[17][18][19]

-

Step 8a: Slowly and dropwise, add 2.75 mL of deionized water (corresponding to the mass of LAH, ~2.75g). Vigorous hydrogen evolution will occur. Ensure the addition rate does not cause excessive foaming or refluxing.

-

Step 8b: Following the water, add 2.75 mL of a 15% (w/v) aqueous sodium hydroxide solution dropwise. The mixture will become thick and gelatinous.

-

Step 8c: Finally, add 8.25 mL of deionized water dropwise.

-

-

Isolation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. The aluminum salts should precipitate as a fine, white, filterable solid. Add a scoop of anhydrous magnesium sulfate and stir for another 15 minutes to aid in granulation.[18]

-

Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with diethyl ether or ethyl acetate (3 x 50 mL). Combine the filtrate and washes in a separatory funnel. Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.[20] The product is often of sufficient purity for subsequent steps but can be further purified by column chromatography on silica gel if needed.

Characterization of 2-(pyridin-2-yl)propan-1-ol

The successful synthesis of the target compound should be confirmed by spectroscopic analysis.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Colorless to pale yellow oil/liquid |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): ~8.5 (d, 1H, pyridine), ~7.6 (t, 1H, pyridine), ~7.2 (d, 1H, pyridine), ~7.1 (t, 1H, pyridine), ~4.0-3.8 (m, 2H, -CH₂OH), ~3.2 (m, 1H, -CH-), ~2.5 (br s, 1H, -OH), ~1.3 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): ~160 (C), ~149 (CH), ~136 (CH), ~123 (CH), ~121 (CH), ~68 (-CH₂OH), ~45 (-CH-), ~20 (-CH₃) |

| IR (neat, cm⁻¹) | ~3350 (broad, O-H stretch), ~3050 (aromatic C-H), ~2970 (aliphatic C-H), ~1590 (C=N, C=C stretch), ~1040 (C-O stretch) |

Note: NMR chemical shifts are predictions and may vary slightly based on solvent and concentration. Experimental data should be compared with literature values where available.

Conclusion

The reduction of methyl 2-(pyridin-2-yl)propanoate to 2-(pyridin-2-yl)propan-1-ol is reliably achieved using Lithium Aluminum Hydride in an anhydrous ethereal solvent. The protocol detailed herein, which emphasizes rigorous safety measures and a controlled Fieser work-up, provides a high-yielding and reproducible pathway to this valuable synthetic intermediate. While alternative methods exist, the LAH reduction remains the gold standard for this class of transformation due to its efficiency and predictability. This application note serves as a trusted resource for researchers in drug development and synthetic chemistry, enabling the safe and effective synthesis of pyridyl alcohols.

References

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

-

Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

-

New Jersey Department of Health. Lithium Aluminum Hydride Hazard Summary. [Link]

-

University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

-

University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

-

Jones, R. G., & Kornfeld, E. C. (1949). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 71(12), 4000-4002. [Link]

-

ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

-

Smith, A. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

-

University of Southampton. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

-

Kärkäs, M. D. et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

ResearchGate. Hydrogenation of alcohol pyridines with Rh₂O₃ catalyst. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

Organic Chemistry. (2024). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

-

Organic Reactions. Catalytic Hydrogenation of Esters to Alcohols. [Link]

-

Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Serbian Chemical Society. [Link]

-

Chemical Synthesis Database. 1-pyridin-2-yl-propan-2-ol. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For Reduction of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Chemistry Steps. Esters to Alcohols. [Link]

-

Lumen Learning. Reductions using NaBH4, LiAlH4. [Link]

-

MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

ResearchGate. (2016). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

PubChem. Pyripropanol. [Link]

-

Blank, B. et al. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. Journal of Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 11.3: Reduction Reactions. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

OSTI.gov. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

-

Chemguide. Reduction of Carboxylic Acids. [Link]

-

J&K Scientific. 2-Pyridinepropanol, 98%. [Link]

-

PubChemLite. 2-(pyridin-2-yl)propan-1-ol (C8H11NO). [Link]

Sources

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. westliberty.edu [westliberty.edu]

- 4. nj.gov [nj.gov]

- 5. Synthesis and hypoglycemic activity of pyridyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Magic Formulas [chem.rochester.edu]

- 19. researchgate.net [researchgate.net]

- 20. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

Application Note: Microwave-Assisted Synthesis of Alpha-Pyridyl Esters

Executive Summary

Alpha-pyridyl esters (picolinates) are critical pharmacophores in medicinal chemistry, serving as privileged scaffolds in metallo-enzyme inhibitors and prodrugs. Traditional thermal synthesis is often plagued by two specific issues: the zwitterionic nature of picolinic acid (high melting point, poor solubility) and the propensity for thermal decarboxylation at the 2-position.

This guide details two microwave-assisted protocols that overcome these barriers. By leveraging dielectric heating , researchers can achieve rapid esterification with higher yields than conventional reflux. We present:

-

Protocol A: Direct Fischer Esterification (Green Route).

-

Protocol B: Palladium-Catalyzed Alkoxycarbonylation (Synthetic Route from Halides).

Mechanistic Insight: Why Microwave?

Dielectric Heating vs. Conduction

In conventional heating, energy transfers from the vessel wall to the solvent, creating a thermal gradient. In microwave synthesis, energy is transferred directly to the molecules via dipolar polarization and ionic conduction .

-

The "Specific Effect" on Pyridines: Pyridine derivatives are highly polar. The nitrogen lone pair contributes to a high loss tangent (

), meaning the substrate itself absorbs microwave energy efficiently, creating localized superheating that accelerates the rate-determining step (RDS) of nucleophilic attack.

Reaction Pathway Visualization

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol.

Figure 1: Decision matrix for selecting the synthesis pathway based on available starting materials.

Protocol A: Direct Fischer Esterification

Best for: Simple alkyl esters, scale-up, and "green" chemistry requirements. Challenge: Picolinic acid is zwitterionic and poorly soluble in non-polar alcohols.

Reagents & Equipment

-

Substrate: Picolinic acid (2-pyridinecarboxylic acid).

-

Reagent/Solvent: Target Alcohol (Primary or Secondary). Note: Tertiary alcohols often undergo elimination under these conditions.

-

Catalyst: Sulfuric Acid (

) or p-Toluenesulfonic acid (PTSA). -

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave process vial, suspend Picolinic acid (1.0 mmol, 123 mg) in the target alcohol (3.0 mL).

-

Catalyst Addition: Add concentrated

(50-

Expert Tip: The pyridine nitrogen will protonate immediately. You must add enough acid to protonate the pyridine and catalyze the carbonyl activation. Use 1.1–1.5 equivalents of acid if reaction stalls.

-

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation:

-

Temperature: 120 °C

-

Time: 10 minutes

-

Pressure Limit: 250 psi (Critical for MeOH/EtOH)

-

Stirring: High

-

-

Workup:

-

Cool to room temperature.[1]

-

Pour mixture into saturated

(aq) to neutralize acid and deprotonate the pyridine ring. -

Extract with EtOAc (

mL). -

Dry organic layer over

and concentrate.

-

Self-Validating Check

-

If Yield < 50%: Check the LC-MS. If starting material remains, the pyridine nitrogen is buffering the system. Increase catalyst loading or temperature to 140°C.

-

If Decarboxylation occurs (Pyridine detected): Lower temperature to 100°C and extend time to 20 minutes.

Protocol B: Molybdenum-Mediated Alkoxycarbonylation

Best for: Complex drug scaffolds, late-stage functionalization, and when the carboxylic acid is unavailable.

Concept: Uses

The Carbonylation Cycle

This protocol relies on the in situ release of CO from Molybdenum Hexacarbonyl under microwave irradiation, which is then utilized by the Palladium catalyst.

Figure 2: The catalytic cycle for Pd-mediated alkoxycarbonylation.

Reagents & Equipment

-

Substrate: 2-Bromopyridine or 2-Iodopyridine (1.0 mmol).

-

CO Source: Molybdenum Hexacarbonyl (

) (0.5 – 1.0 eq).-

Safety: Solid

is toxic. Handle in a hood.

-

-

Catalyst:

(5 mol%) + dppf (5 mol%) OR -

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq).

-

Solvent: 1,4-Dioxane or Diglyme (High boiling point required).

-

Nucleophile: Target Alcohol (2-3 eq).

Step-by-Step Methodology

-

Vessel Loading: In a 5 mL microwave vial, add

(132 mg, 0.5 mmol), 2-Bromopyridine (158 mg, 1.0 mmol), -

Solvent: Add 1,4-Dioxane (2 mL) and DBU (300

L). -

Inerting: Flush the headspace with Argon for 30 seconds before capping.

-

Crucial: Oxygen poisons the Pd catalyst.

-

-

Irradiation:

-

Temperature: 140–150 °C

-

Time: 15 minutes

-

Pre-stir: 30 seconds

-

-

Workup:

-

CAUTION: The vessel contains residual CO gas. Decap in a fume hood.

-

Filter the reaction mixture through a Celite pad (to remove Pd/Mo residues).

-

Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Data Comparison & Optimization

The following table summarizes the efficiency gains of microwave protocols compared to traditional thermal methods for alpha-pyridyl esters.

| Parameter | Thermal Reflux (Protocol A) | MW Synthesis (Protocol A) | MW Carbonylation (Protocol B) |

| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 15 Minutes |

| Temperature | 65 – 80 °C (Solvent limited) | 120 – 150 °C | 145 °C |

| Typical Yield | 40 – 60% | 85 – 96% | 75 – 90% |

| Solvent Volume | High (20-50 mL) | Low (2-3 mL) | Low (2 mL) |

| Key Risk | Incomplete reaction | Pressure build-up | Catalyst poisoning |

Troubleshooting Guide

-

Problem: Low conversion in Protocol B.

-

Root Cause:

sublimation. Molybdenum carbonyl can sublime onto the cool parts of the vial before releasing CO. -

Fix: Use a "hot start" or ensure the solvent level is high enough to interact with the microwave field effectively.

-

-

Problem: Pressure errors in Protocol A.

-

Root Cause: Methanol/Ethanol have high vapor pressures.

-

Fix: Do not exceed 50% volume fill. Use a vessel rated for 300 psi.

-

References

-

Microwave-Assisted Organic Synthesis Review Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

-

Molybdenum-Mediated Carbonylation Roberts, B., Liptrot, D., Alcaraz, L., Luker, T., & Stocks, M. J. (2010).[2][3] Molybdenum-Mediated Carbonylation of Aryl Halides with Nucleophiles Using Microwave Irradiation. Organic Letters. [Link]

-

Mo(CO)6 as CO Source Protocol Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Hydrogen. Journal of the American Chemical Society. [Link]

-

Microwave Pyridine Synthesis Context Bagley, M. C., Lunn, R., & Xiong, X.[4] (2002).[5] A new one-step synthesis of pyridines under microwave-assisted conditions.[4] Tetrahedron Letters. [Link]

-

General Fischer Esterification in MW Leadbeater, N. E., & Stencel, L. M. (2006). Fast, easy preparation of esters using microwave heating.[1] Synthetic Communications. [Link]

Sources

- 1. periodicos.ufms.br [periodicos.ufms.br]

- 2. Molybdenum-Mediated Carbonylation of Aryl Halides with Nucleophiles Using Microwave Irradiation [organic-chemistry.org]

- 3. Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides [organic-chemistry.org]

- 4. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 5. scielo.br [scielo.br]

Technical Support Center: Purification of Methyl 2-(pyridin-2-yl)propanoate on Silica Gel

Welcome to our dedicated technical support guide for the chromatographic purification of methyl 2-(pyridin-2-yl)propanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally related pyridine-containing compounds on silica gel. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance your purification efficiency, yield, and purity.

The Challenge: Understanding the Interaction

The primary challenge in purifying pyridine derivatives like methyl 2-(pyridin-2-yl)propanoate on silica gel stems from the fundamental acid-base interaction between the analyte and the stationary phase. Silica gel, with a surface populated by silanol (Si-OH) groups, is inherently acidic, with an isoelectric point around pH 2.[1][2] Above this pH, the silica surface is predominantly anionic (SiO-).[2] Methyl 2-(pyridin-2-yl)propanoate, containing a basic pyridine nitrogen, can be protonated by the acidic silanol groups, leading to strong ionic interactions. This results in common chromatographic issues such as:

-

Peak Tailing/Streaking: The strong interaction causes a portion of the analyte to lag behind the main band, resulting in asymmetrical peaks.[3][4]

-

Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, leading to low recovery.[3][5]

-

Compound Degradation: The acidic nature of the silica surface can potentially lead to the degradation of sensitive compounds.[4][5]

The predicted pKa of methyl 2-(pyridin-2-yl)propanoate is approximately 4.33.[6] This value is crucial as it indicates the compound's basicity and its propensity to interact with the acidic silica surface.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems encountered during the purification of methyl 2-(pyridin-2-yl)propanoate.

Q1: My TLC shows significant streaking for methyl 2-(pyridin-2-yl)propanoate. How can I resolve this?

A1: Streaking on a TLC plate is a clear indicator of strong analyte-stationary phase interactions.[3] To address this, you need to suppress the acidic nature of the silica gel.

Solution: Mobile Phase Modification

The most effective solution is to add a small amount of a basic modifier to your eluent.[3][7] Triethylamine (TEA) or ammonia in methanol are common choices.[3]

-

Recommended Starting Point: Add 0.1-1% triethylamine to your chosen eluent system (e.g., ethyl acetate/hexanes).

Mechanism of Action: The basic modifier will preferentially interact with the acidic silanol groups on the silica surface, effectively neutralizing them.[4] This minimizes the interaction of the pyridine nitrogen with the stationary phase, leading to more symmetrical spots on the TLC plate and improved peak shape during column chromatography.

Q2: I'm experiencing low recovery of my compound from the column. What are the likely causes and solutions?

A2: Low recovery is often due to irreversible adsorption of the compound onto the silica gel.[3][5]

Troubleshooting Steps:

-

Assess Compound Stability: Before performing column chromatography, it's crucial to determine if your compound is stable on silica gel. A simple 2D TLC experiment can help diagnose this.[4]

-

Spot your crude sample on the bottom-left corner of a square TLC plate.

-

Elute the plate with your chosen solvent system.

-

Dry the plate, rotate it 90 degrees counter-clockwise, and elute it again in the same solvent system.

-

If the compound is stable, you will see a single spot on the diagonal. Any spots that appear off the diagonal indicate degradation.[8]

-

-

Employ a Modified Eluent: As with streaking, using an eluent containing a basic modifier like triethylamine will significantly reduce irreversible adsorption and improve recovery.[3]

-

Consider an Alternative Stationary Phase: If your compound proves to be highly sensitive to the acidity of silica gel, consider using a different stationary phase.[3][4]

Q3: My compound is not eluting from the column, even with a highly polar solvent system.

A3: This is a more extreme case of irreversible adsorption.

Solutions:

-

Drastic Increase in Polarity with a Modifier: If you haven't already, introduce a basic modifier to your mobile phase. A gradient elution starting from your initial solvent system and gradually increasing the polarity (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system) along with the basic modifier should be effective.[3]

-

Change of Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or employing reversed-phase chromatography is a viable solution.[3]

Experimental Protocols

Protocol 1: Preparation of a Modified Eluent System

Objective: To prepare an eluent system that minimizes the interaction of methyl 2-(pyridin-2-yl)propanoate with the silica gel.

Materials:

-

Chosen eluent system (e.g., ethyl acetate/hexanes)

-

Triethylamine (TEA)

Procedure:

-

Prepare your desired volume of the eluent system (e.g., 500 mL of 30% ethyl acetate in hexanes).

-

Add triethylamine to the eluent to a final concentration of 0.5% (v/v). For 500 mL of eluent, this would be 2.5 mL of TEA.

-

Mix the solution thoroughly. This is now your modified eluent for both TLC analysis and column chromatography.

Protocol 2: Flash Column Chromatography of Methyl 2-(pyridin-2-yl)propanoate

Objective: To purify methyl 2-(pyridin-2-yl)propanoate using flash column chromatography with a modified eluent.

Materials:

-

Crude methyl 2-(pyridin-2-yl)propanoate

-

Silica gel (230-400 mesh)[9]

-

Modified eluent (from Protocol 1)

-

Glass column with stopcock

-

Sand

-

Collection tubes

Procedure:

-

Column Packing (Dry Packing):

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Fill the column with the desired amount of silica gel (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).[9]

-

Gently tap the column to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Column Equilibration:

-

Carefully pour the modified eluent into the column.

-

Use gentle air pressure to push the eluent through the column until the entire silica bed is saturated and the eluent level is just above the top layer of sand. Do not let the column run dry.[7]

-

-

Sample Loading:

-

Dissolve your crude material in a minimal amount of the modified eluent.

-

Carefully apply the sample solution to the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the modified eluent, applying gentle air pressure to achieve a steady flow rate.

-

Collect fractions in separate test tubes.

-

Monitor the elution process by TLC analysis of the collected fractions.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Data Presentation

| Parameter | Value/Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography, providing good resolution.[9] |

| Mobile Phase | Ethyl Acetate/Hexanes with 0.1-1% Triethylamine | The base deactivates acidic silanol sites, preventing tailing.[3][7] |

| TLC Rf of Target | ~0.3 | Provides a good starting point for column separation.[7] |

| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Ensures adequate separation capacity.[9] |

Visualizations

Caption: Workflow for the purification of methyl 2-(pyridin-2-yl)propanoate.

Caption: Interaction of pyridine with the silica gel surface and the role of a basic modifier.

References

-

Effects of pH value on the silica condensation rate, charge properties... - ResearchGate. Available at: [Link]

-

Silica Physical Properties - nanoComposix. Available at: [Link]

-

Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle - PubMed. Available at: [Link]

-

Isoelectric Points Estimation of Proteins by Electroosmotic Flow: pH Relationship Using Physically Adsorbed Proteins on Silica Gel | Semantic Scholar. Available at: [Link]

-

Recent problems with silica gel chromatography - ResearchGate. Available at: [Link]

-

Method for pyridine amine derivative - Chromatography Forum. Available at: [Link]

-

Synthesis, Polymerization, and Assembly of Nanosilica Particles below the Isoelectric Point | Langmuir - ACS Publications. Available at: [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. Available at: [Link]

-

Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - Beilstein Journals. Available at: [Link]

-

The little secrets of silica gel in liquid chromatography columns_. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. Available at: [Link]

-

Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

-

Increasing isoelectric point of silica nanoparticles ? | ResearchGate. Available at: [Link]

-

How to choose the best solution for column chromatography? - ResearchGate. Available at: [Link]

-

Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC. Available at: [Link]

-

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate - PubChemLite. Available at: [Link]

- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents.

-

Silica gel-immobilized - IRIS-AperTO - UniTo. Available at: [Link]

-

2-methylpyridine - mVOC 4.0. Available at: [Link]

-

synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides - Organic Syntheses Procedure. Available at: [Link]

-

Methyl-2-methylpropanoate (YMDB01748) - Yeast Metabolome Database. Available at: [Link]

-

N-(6-Methyl-2-(trifluoromethoxy)pyridin-3-yl)acetamide (2j) ............................................. 43. Methyl (5-(2,4-difluorophenyl)-6-methoxy-2-(trifluoromethoxy)pyridin-3-yl)carbamate (2k) ... Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanocomposix.com [nanocomposix.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. methyl 2-(pyridin-2-yl)propanoate | 21883-27-2 [amp.chemicalbook.com]

- 7. Chromatography [chem.rochester.edu]

- 8. Purification [chem.rochester.edu]

- 9. orgsyn.org [orgsyn.org]

improving yield of methyl 2-(pyridin-2-yl)propanoate synthesis

Technical Support Center: Optimizing Methyl 2-(pyridin-2-yl)propanoate Synthesis

Case ID: PYR-PROP-002

Subject: Yield Improvement & Troubleshooting for

Executive Summary

Synthesizing methyl 2-(pyridin-2-yl)propanoate presents a unique set of challenges compared to standard phenyl analogs. The proximity of the pyridine nitrogen to the

-

Catalyst Poisoning: In transition metal-catalyzed routes, the pyridine nitrogen can coordinate to the metal center (

-N binding), displacing ligands and arresting the catalytic cycle. -

Acid-Base Equilibration: In direct alkylation routes, the acidity of the product (

-methine) is similar to the starting material (

This guide prioritizes the Palladium-Catalyzed

Module 1: Palladium-Catalyzed -Arylation (Recommended)

Methodology: Coupling methyl propionate with 2-halopyridines.[1] Why this route? It establishes the C-C bond after the methyl group is already in place, eliminating the risk of over-alkylation.

Core Protocol: The Hartwig-Hama Conditions

This protocol utilizes bulky phosphine ligands to prevent the pyridine nitrogen from inhibiting the catalyst [1].[1]

-

Substrates: 2-Bromopyridine (1.0 equiv), Methyl propionate (1.1 equiv).[1]

-

Catalyst System:

(1-2 mol%) + Q-Phos or -

Base/Additives: LiHMDS (Lithium hexamethyldisilazide) or

(to form Zinc enolates).[1] -

Solvent: Toluene or THF (strictly anhydrous).[1]

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 30-40% conversion. Adding more catalyst doesn't help. [1]

-

Diagnosis: Catalyst Deactivation via N-Coordination.[1] Standard ligands like

or BINAP are insufficiently bulky.[1] The pyridine nitrogen binds to the Pd(II) intermediate, forming a stable, unreactive complex. -

Solution: You must use sterically demanding ligands.[1] Q-Phos (Pentaphenylferrocenyl-di-tert-butylphosphine) is the industry standard for this substrate class.[1] The steric bulk forces the pyridine ring to rotate away from the metal center.

-

Alternative: Use the Zinc Enolate modification.[1][2] Pre-form the enolate with LiHMDS, then transmetallate with

before adding the catalyst and aryl halide. Zinc enolates are less basic and more compatible with sensitive functional groups [2].[1]

Q2: I observe significant amounts of hydro-dehalogenated pyridine (pyridine itself).

-

Diagnosis: Protodehalogenation.[1] This occurs if the enolate protonates faster than it undergoes reductive elimination, or if moisture is present.

-

Solution:

Q3: Can I use 2-chloropyridine instead of 2-bromopyridine?

-

Answer: Yes, but oxidative addition is slower.[1] You must increase the temperature to

and strictly use the

Visualization: Catalytic Cycle & Inhibition

Figure 1: The catalytic cycle highlighting the critical divergence point where insufficient ligand steric bulk leads to catalyst poisoning by the pyridine nitrogen.

Module 2: Classical Enolate Alkylation (Alternative)

Methodology: Methylation of methyl 2-(pyridin-2-yl)acetate.[1] Why this route? Lower material cost; avoids heavy metals.[1]

Critical Challenge: The "Dialkylation" Trap

The

Table 1: Optimization of Alkylation Conditions

| Variable | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Mechanistic Rationale |

| Base | NaH (Sodium Hydride) | LDA or LiHMDS | NaH is heterogeneous and slow, promoting equilibration.[1] LDA gives rapid, kinetic deprotonation. |

| Temperature | Low temperature suppresses proton transfer between product and starting material (Kinetic Control).[1] | ||

| Stoichiometry | 1.0 equiv Base | 1.05 - 1.1 equiv Base | Ensures complete conversion of SM to enolate before electrophile addition.[1] |

| Addition Mode | Add Base to Ester+MeI | Add MeI to Enolate | Pre-forming the enolate is non-negotiable to prevent Claisen self-condensation.[1] |

Troubleshooting Guide (Q&A)

Q: I see a spot for the dimethylated product (gem-dimethyl). How do I stop this?

-

Fix: You are likely operating under thermodynamic control.[1]